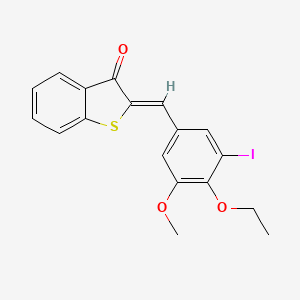
(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of Substituents: The ethoxy, iodo, and methoxy groups can be introduced through various substitution reactions. For example, the ethoxy group can be added via an ethylation reaction, the iodo group through iodination, and the methoxy group through methylation.
Formation of the Benzylidene Moiety: The benzylidene moiety can be formed through a condensation reaction between the benzothiophene core and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced benzothiophene derivatives.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced benzothiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structural features may allow it to interact with specific molecular targets, leading to desired pharmacological effects.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could be leveraged to enhance the performance of these materials.
作用機序
The mechanism of action of (2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one: The compound itself.
This compound analogs: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and potential applications. Compared to other benzothiophene derivatives, this compound may exhibit distinct biological activities or chemical properties.
特性
分子式 |
C18H15IO3S |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
(2Z)-2-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C18H15IO3S/c1-3-22-18-13(19)8-11(9-14(18)21-2)10-16-17(20)12-6-4-5-7-15(12)23-16/h4-10H,3H2,1-2H3/b16-10- |
InChIキー |
AWDPUWODVWOFJG-YBEGLDIGSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)C3=CC=CC=C3S2)OC |
正規SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)C3=CC=CC=C3S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


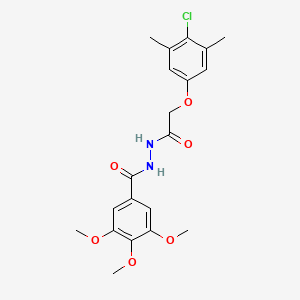
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B11694057.png)
![4-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11694064.png)
![2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11694065.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694071.png)
![5,7-dimethyl-N'-[(E)-pyridin-3-ylmethylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11694074.png)
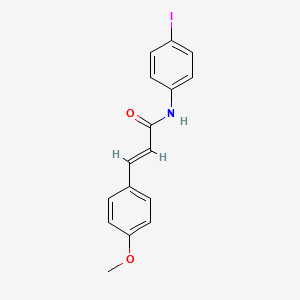
![4-[(2-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11694086.png)

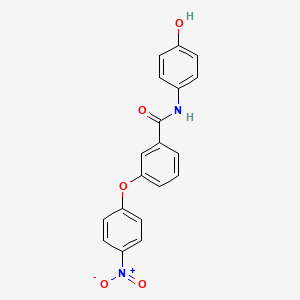
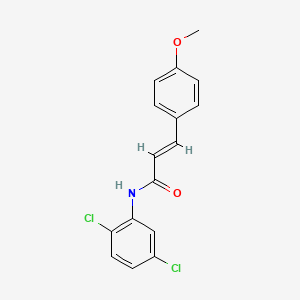
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694103.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11694113.png)
![(2Z)-N-acetyl-6-bromo-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11694120.png)
